molecular formula C18H29NO3S B11480092 1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-3,5-dimethylpiperidine

1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-3,5-dimethylpiperidine

Cat. No.: B11480092
M. Wt: 339.5 g/mol
InChI Key: KCJGOKGAZMBHNX-UHFFFAOYSA-N
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Description

1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-3,5-dimethylpiperidine is a complex organic compound with a unique structure that includes a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-3,5-dimethylpiperidine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring and the introduction of the sulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-3,5-dimethylpiperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-3,5-dimethylpiperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]piperidine
  • 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-3-methylpiperidine
  • 1-(5-isopropyl-4-methoxy-2-methylphenyl)prop-2-en-1-ol

Uniqueness

1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-3,5-dimethylpiperidine is unique due to its specific substitution pattern and the presence of both sulfonyl and piperidine functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H29NO3S

Molecular Weight

339.5 g/mol

IUPAC Name

1-(4-methoxy-2-methyl-5-propan-2-ylphenyl)sulfonyl-3,5-dimethylpiperidine

InChI

InChI=1S/C18H29NO3S/c1-12(2)16-9-18(15(5)8-17(16)22-6)23(20,21)19-10-13(3)7-14(4)11-19/h8-9,12-14H,7,10-11H2,1-6H3

InChI Key

KCJGOKGAZMBHNX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2C)OC)C(C)C)C

Origin of Product

United States

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